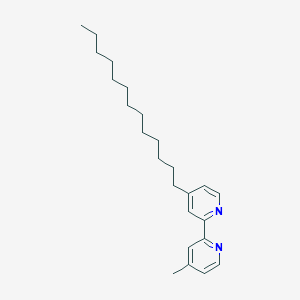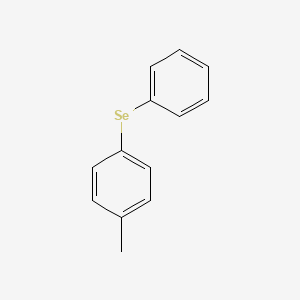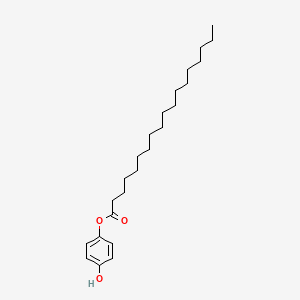
3-(3-Benzoylphenyl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Benzoylphenyl)pentane-2,4-dione is an organic compound with the molecular formula C16H14O3 It is a derivative of pentane-2,4-dione, where a benzoyl group is attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3-Benzoylphenyl)pentane-2,4-dione can be synthesized through the reaction of benzaldehyde with 2,4-pentanedione in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Benzoylphenyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenyl derivatives .
Applications De Recherche Scientifique
3-(3-Benzoylphenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(3-Benzoylphenyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a benzoyl group.
3-(4-Methylphenyl)pentane-2,4-dione: Similar structure with a methyl group on the phenyl ring.
3-(4-Chlorophenyl)pentane-2,4-dione: Similar structure with a chlorine atom on the phenyl ring
Uniqueness
3-(3-Benzoylphenyl)pentane-2,4-dione is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
| 82562-00-3 | |
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
3-(3-benzoylphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C18H16O3/c1-12(19)17(13(2)20)15-9-6-10-16(11-15)18(21)14-7-4-3-5-8-14/h3-11,17H,1-2H3 |
Clé InChI |
NYSDOTODQRZVMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)

![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)


